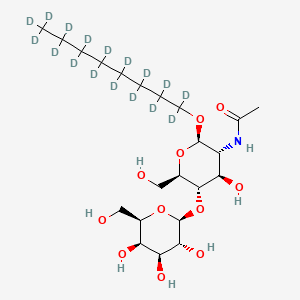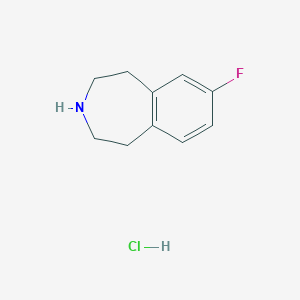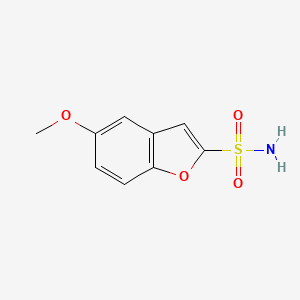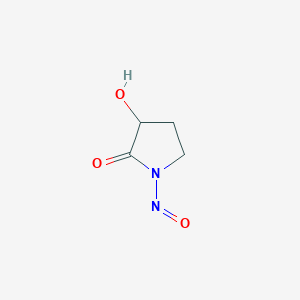
(2R,3S)-Efinaconazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-Efinaconazole is a chiral triazole antifungal agent used primarily in the treatment of onychomycosis, a fungal infection of the nails. It is known for its broad-spectrum antifungal activity and is particularly effective against dermatophytes, yeasts, and molds. The compound’s unique stereochemistry contributes to its high efficacy and selectivity in targeting fungal cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-Efinaconazole involves several key steps, including the formation of the triazole ring and the introduction of the chiral centers. One common synthetic route starts with the preparation of a key intermediate, (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane. This intermediate undergoes a cyclization reaction in a nonpolar solvent under the action of an alkali water solution to form the desired epoxidation product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity while minimizing production costs. This includes the use of high-yielding reagents and efficient purification techniques such as crystallization and chromatography. The process is designed to be scalable and reproducible to meet the demands of pharmaceutical manufacturing .
化学反応の分析
Types of Reactions
(2R,3S)-Efinaconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antifungal activity.
Reduction: Reduction reactions can modify the triazole ring or other functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, particularly on the triazole ring, can lead to the formation of analogs with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high selectivity .
Major Products Formed
The major products formed from these reactions include various triazole derivatives, each with unique antifungal properties. These derivatives are often studied for their potential use in treating different fungal infections .
科学的研究の応用
(2R,3S)-Efinaconazole has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of triazole derivatives.
Biology: Researchers study its effects on fungal cell biology, including its mechanism of action and resistance development.
Medicine: It is extensively researched for its therapeutic potential in treating fungal infections, particularly onychomycosis.
Industry: The compound is used in the development of new antifungal formulations and delivery systems.
作用機序
(2R,3S)-Efinaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved in this process are well-characterized, making this compound a highly effective antifungal agent .
類似化合物との比較
Similar Compounds
Similar compounds include other triazole antifungals such as fluconazole, itraconazole, and voriconazole. These compounds share a similar mechanism of action but differ in their spectrum of activity, pharmacokinetics, and side effect profiles.
Uniqueness
(2R,3S)-Efinaconazole is unique due to its high selectivity for fungal cells and its ability to penetrate the nail bed effectively, making it particularly suitable for treating onychomycosis. Its stereochemistry also contributes to its superior efficacy compared to other triazole antifungals .
特性
分子式 |
C18H22F2N4O |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
(2R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14?,18-/m1/s1 |
InChIキー |
NFEZZTICAUWDHU-XPKAQORNSA-N |
異性体SMILES |
CC([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 |
正規SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
![4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
![8-Hydroxy-8-azaspiro[4.5]decan-7-one](/img/structure/B13844488.png)
![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)

![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)

![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)

![2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)

